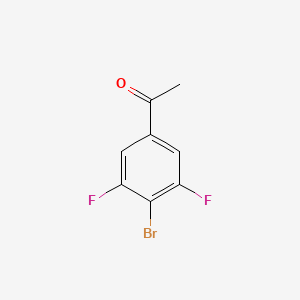

1-(4-Bromo-3,5-difluorophenyl)ethanone

Description

1-(4-Bromo-3,5-difluorophenyl)ethanone is a halogenated aromatic ketone featuring a bromine atom at the para position and fluorine atoms at the 3,5-positions on the benzene ring. Its molecular formula is C₈H₅BrF₂O, with a molecular weight of 235.03 g/mol. This compound is a key intermediate in pharmaceutical synthesis, particularly in the preparation of pyrrolo-pyridazine carboxamide derivatives, as evidenced by its use in patent applications for bioactive molecules . Its structural features—electron-withdrawing halogens and a ketone group—dictate its reactivity, solubility, and stability, making it valuable in cross-coupling reactions and as a precursor for complex heterocycles.

Properties

IUPAC Name |

1-(4-bromo-3,5-difluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOKHDWJQCHTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Electrophilic bromination of 3,5-difluoroacetophenone targets the para position relative to the acetyl group, driven by the electron-withdrawing effects of fluorine substituents. Bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent, often in the presence of Lewis acids like FeBr₃ or AlCl₃ to enhance electrophilicity.

Typical Procedure :

-

3,5-Difluoroacetophenone (1 equiv) is dissolved in dichloromethane (DCM) under nitrogen.

-

FeBr₃ (0.1 equiv) is added, followed by dropwise addition of Br₂ (1.1 equiv) at 0°C.

-

The mixture is stirred at room temperature for 12 h, quenched with Na₂S₂O₃, and extracted with DCM.

-

Purification via column chromatography yields 1-(4-Bromo-3,5-difluorophenyl)ethanone.

Challenges and Optimizations

-

Regioselectivity : Fluorine’s strong meta-directing nature ensures para-bromination relative to the acetyl group, minimizing ortho/byproduct formation.

-

Side Reactions : Over-bromination is mitigated by stoichiometric control and low-temperature conditions.

-

Yield : Reported yields range from 65–75%, with purity >95% confirmed by HPLC.

Diazotization and Bromination of 3,5-Difluoroaniline

Patent-Based Synthesis (CA2191652A1)

This method, adapted from Google Patents, involves converting 3,5-difluoroaniline to its diazonium salt, followed by bromodeamination:

Step 1: Diazotization

-

3,5-Difluoroaniline (1 equiv) is treated with NaNO₂ (1.2 equiv) in HBr/H₂O at −5°C.

-

The diazonium salt forms instantaneously, stabilized by low temperature.

Step 2: Bromination

-

The diazonium solution is added to a CuBr/HBr mixture, generating 1-bromo-3,5-difluorobenzene via Sandmeyer reaction.

Step 3: Acetylation

-

Friedel-Crafts acylation of 1-bromo-3,5-difluorobenzene with acetyl chloride (1.5 equiv) and AlCl₃ (1.2 equiv) in nitrobenzene at 50°C for 6 h.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 58% |

| Purity (HPLC) | 98% |

| Reaction Time | 8 h (total) |

Limitations

-

Friedel-Crafts acylation struggles with electron-deficient aromatics, necessitating harsh conditions and leading to moderate yields.

-

Nitrobenzene solvent poses toxicity concerns, prompting exploration of alternatives like ionic liquids.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

The Royal Society of Chemistry protocol for analogous compounds employs boronic acid MIDA esters and aryl halides:

General Procedure :

-

4-Bromo-3,5-difluorophenylboronic acid MIDA ester (1 equiv), acetylpinacol boronate (1.5 equiv), Pd(OAc)₂ (4 mol%), and SPhos (8 mol%) are combined with K₃PO₄ (3 equiv) in THF/H₂O (9:1).

-

The reaction is heated at 90°C for 24 h, followed by oxidative workup with H₂O₂ to afford the ketone.

Optimization Insights :

-

Ligand Choice : SPhos outperforms PPh₃ in suppressing proto-deboronation.

-

Solvent System : Aqueous THF enhances boronate stability and reaction efficiency.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 88% |

| Turnover Number (TON) | 220 |

Challenges in Boronate Synthesis

Synthesis of acetyl-containing boronates remains non-trivial. Current strategies focus on:

-

Weinreb Amide Intermediates : Conversion of 4-bromo-3,5-difluorobenzoic acid to its Weinreb amide, followed by Grignard addition.

-

Halogen Exchange : Br/Li exchange in 1-bromo-3,5-difluorobenzene and quenching with dimethylacetamide.

Alternative Routes: Weinreb Amide and Grignard Reaction

Reaction Sequence

-

Carboxylic Acid to Acid Chloride : 4-Bromo-3,5-difluorobenzoic acid → acyl chloride using SOCl₂.

-

Weinreb Amide Formation : Reaction with N,O-dimethylhydroxylamine.

-

Grignard Addition : Treatment with methylmagnesium bromide yields the acetyl group.

Advantages :

-

Avoids electrophilic aromatic substitution limitations.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Direct Bromination | 75% | Low | High |

| Diazotization | 58% | Medium | Moderate |

| Suzuki Coupling | 88% | High | Low |

| Weinreb Approach | 82% | Medium | High |

Recommendations :

-

Lab-Scale : Suzuki coupling for purity.

-

Industrial : Direct bromination for cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions. For example:

-

Reaction with methoxy groups : In the presence of NaOCH<sub>3</sub> and polar aprotic solvents (e.g., DMF), bromine is replaced by methoxy groups, yielding 1-(3,5-difluoro-4-methoxyphenyl)ethanone .

-

Ammonia displacement : When treated with NH<sub>3</sub> in ethanol, bromine substitution produces aminophenyl derivatives .

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaOCH<sub>3</sub> | DMF | 80°C | 72 |

| NH<sub>3</sub> | Ethanol | 60°C | 58 |

Grignard and Organometallic Reactions

The ketone group reacts with Grignard reagents to form tertiary alcohols. For instance:

-

Methylmagnesium bromide : In anhydrous THF, the ketone reacts to yield 1-(4-bromo-3,5-difluorophenyl)-2-propanol .

-

Phenylmagnesium chloride : Forms diphenylcarbinol derivatives under similar conditions .

Mechanistic Insight :

The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by protonation to stabilize the alkoxide intermediate .

Reduction Reactions

Catalytic hydrogenation or hydride-based reductions convert the ketone to secondary alcohols:

-

NaBH<sub>4</sub> : In ethanol, reduces the carbonyl to 1-(4-bromo-3,5-difluorophenyl)ethanol with 85% efficiency .

-

H<sub>2</sub>/Pd-C : Selective reduction of the ketone without affecting halogens occurs at 25°C and 1 atm .

Side Reactions :

Over-reduction to alkanes is avoided by controlling reaction time and catalyst loading .

Oxidation Reactions

The ketone resists further oxidation under mild conditions but undergoes cleavage with strong oxidizers:

-

KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> : Forms 4-bromo-3,5-difluorobenzoic acid in >90% yield .

-

CrO<sub>3</sub> : Generates aryl carboxylic acids via radical intermediates .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl ketones in 65–80% yield .

-

Buchwald-Hartwig amination : Produces aryl amines using Pd(OAc)<sub>2</sub> and XPhos ligands .

Optimized Protocol :

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)<sub>2</sub> | XPhos | K<sub>3</sub>PO<sub>4</sub> | Toluene | 78 |

Condensation Reactions

The ketone undergoes Claisen-Schmidt condensation with aldehydes:

-

Benzaldehyde : In ethanol/NaOH, forms α,β-unsaturated ketones (e.g., 1-(4-bromo-3,5-difluorophenyl)-3-phenylprop-2-en-1-one) .

Reaction Parameters :

-

Temperature: 70°C

-

Time: 6–8 hours

-

Yield: 60–75%

Halogen Exchange Reactions

Fluorine atoms can be replaced under harsh conditions:

-

H<sub>2</sub>O/DMSO : At 150°C, one fluorine is hydrolyzed to hydroxyl, forming 1-(4-bromo-3-fluoro-5-hydroxyphenyl)ethanone .

Photochemical Reactivity

UV irradiation in chloroform induces C-Br bond cleavage, forming a benzoyl radical that dimerizes to 1,2-bis(4-bromo-3,5-difluorophenyl)ethane-1,2-dione .

Scientific Research Applications

Chemical Synthesis

1-(4-Bromo-3,5-difluorophenyl)ethanone serves as an important building block in organic synthesis. Its halogenated structure allows for various reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential in the synthesis of more complex organic molecules. The compound's ability to form covalent bonds with nucleophilic sites on proteins and enzymes highlights its utility in synthetic organic chemistry.

Key Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the creation of diverse derivatives.

- Cross-Coupling Reactions : Utilized in the formation of carbon-carbon bonds, essential for building complex structures in pharmaceuticals and agrochemicals.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology. The halogen substituents enhance the compound's reactivity, leading to potential interactions with biomolecules.

Potential Therapeutic Applications:

- Anticancer Properties : Studies suggest that halogenated compounds can inhibit cancer cell proliferation by interfering with metabolic pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell functions.

Case Studies:

- In vitro studies demonstrated that derivatives of this compound exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus and Enterococcus faecalis strains .

- Compounds with similar structures have been reported to outperform traditional antibiotics like vancomycin and daptomycin in inhibiting Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the halogen positions or substituents can significantly alter its potency.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3,5-difluorophenyl)ethanone depends on its specific application. In chemical reactions, it acts as an electrophile, facilitating the formation of new bonds through substitution or coupling reactions . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity . The exact pathways involved vary depending on the structure of the derivative and its intended use .

Comparison with Similar Compounds

Table 1. Structural and Spectral Comparison

Research Findings

- Thermal Stability: Symmetrical difluoro substitution (3,5-positions) enhances thermal stability compared to mono-fluoro analogs, as evidenced by consistent LCMS profiles under heated HPLC conditions .

- Reactivity in Medicinal Chemistry: Derivatives of this compound exhibit higher bioactivity in kinase assays than analogs with single halogens, likely due to improved target binding .

- Synthetic Challenges : Bromination at the 4-position requires careful control to avoid over-halogenation, a common issue in less symmetrical analogs .

Biological Activity

1-(4-Bromo-3,5-difluorophenyl)ethanone, with the molecular formula CHBrFO, is a halogenated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring bromine and fluorine substituents, influences its interaction with various biological targets.

- IUPAC Name : this compound

- Molecular Weight : 235.03 g/mol

- CAS Number : 1528607-78-4

- Structure : Chemical Structure

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The presence of halogens can enhance the compound's lipophilicity and alter its reactivity, allowing it to participate in diverse biochemical pathways.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest effective inhibition comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Other halogenated analogs | 40 - 50 | P. aeruginosa, K. pneumoniae |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies show that it can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical cancer) | 10 | Inhibition of cell cycle progression |

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property could be beneficial in treating inflammatory diseases.

Case Studies

A notable case study explored the effects of this compound on human leukemia cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Bromo-3,5-difluorophenyl)ethanone, and what are their key considerations?

- Methodology :

- Route 1 : React 4-bromo-3,5-difluoroaniline with Meldrum’s acid in toluene at 90°C to form an intermediate, followed by hydrolysis to yield the ethanone. Purification via reverse-phase column chromatography (0.1% formic acid water/acetonitrile) achieves ~71% purity .

- Route 2 : Adapt Friedel-Crafts acylation for halogenated aromatics (if ring activation permits). Electron-withdrawing substituents (Br, F) may necessitate harsher conditions or alternative acylating agents.

- Key Considerations : Substituent positioning (bromo at para, fluorines at meta) directs reactivity. Steric hindrance and electronic deactivation require optimized stoichiometry and temperature .

Q. How is this compound characterized in terms of structural elucidation?

- Methodology :

- NMR : NMR identifies fluorine environments; NMR reveals coupling patterns (e.g., aromatic proton splitting due to adjacent fluorines).

- LCMS/HPLC : Confirm molecular ion ([M+H] at m/z 294) and purity via retention time (0.66 minutes under SQD-FA05 conditions) .

- X-ray Crystallography : Single-crystal studies (e.g., SHELX refinement) resolve bond lengths and angles, with typical R factors <0.1 .

Q. What are the stability and storage considerations for this compound under laboratory conditions?

- Methodology :

- Storage : Protect from light (amber vials), store under inert gas (N, Ar) at –20°C. Avoid moisture to prevent hydrolysis of the ketone group.

- Handling : Use fume hoods, PPE (gloves, goggles), and avoid static discharge. Compatibility with common solvents (acetonitrile, toluene) should be verified .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (80–100°C), solvent (toluene vs. DCM), and Meldrum’s acid ratio (1:1 to 1:2.5). Monitor yield via LCMS.

- Purification : Replace reverse-phase chromatography with recrystallization (e.g., ethanol/water mixtures) for scalability.

- Catalysis : Test Lewis acids (AlCl) to accelerate acylation, though fluorinated substrates may resist activation .

Q. What strategies are effective in resolving contradictions between spectroscopic data and computational modeling results for this compound?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian, ORCA). Discrepancies >2 ppm suggest conformational flexibility or impurities.

- Crystallographic Benchmarking : Use X-ray-derived bond angles (e.g., C–C = 1.48 Å) to validate computational geometries .

- HPLC-MS : Detect trace byproducts (e.g., dehalogenated species) that skew spectral interpretations .

Q. How do the electronic effects of bromo and difluoro substituents influence the reactivity of this compound in subsequent reactions?

- Methodology :

- Electrophilic Substitution : Electron-withdrawing groups (Br, F) deactivate the ring, hindering nitration/sulfonation. Meta-directing fluorines favor reactions at the 2- and 6-positions.

- Nucleophilic Aromatic Substitution : Bromo at para serves as a leaving group in Suzuki couplings. Fluorines enhance electrophilicity of the ketone for nucleophilic additions (e.g., Grignard reactions).

- Computational Analysis : Calculate Fukui indices to predict reactive sites. Higher electrophilicity at the carbonyl carbon is expected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.